molecular formula C10H5ClNNaO3 B1139090 7-Chlorokynurenic acid sodium salt

7-Chlorokynurenic acid sodium salt

Cat. No.: B1139090
M. Wt: 245.59 g/mol
InChI Key: IFZYIORLNGNLEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorokynurenic acid sodium salt (7-Cl-KYNA sodium salt) is a synthetic, water-soluble derivative of kynurenic acid, functioning as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . With a molecular formula of C₁₀H₅ClNNaO₃ and molecular weight of 245.59 g/mol (CAS: 1263094-00-3), it exhibits high purity (>99%) and solubility in water (24.56 mg/mL) . Its mechanism involves blocking the glycine co-agonist binding site on NMDA receptors, thereby inhibiting receptor overactivation linked to excitotoxicity in neurodegenerative disorders, stroke, and epilepsy .

Preclinical studies highlight its neuroprotective properties, including prevention of kainic acid-induced neurotoxicity and epileptiform activity . However, its poor blood-brain barrier (BBB) penetration necessitates administration via its prodrug, 4-chlorokynurenine (4-Cl-KYN), which is actively transported into the brain via the large neutral amino acid transporter (Km = 105 ± 14 μM) and converted intracerebrally to 7-Cl-KYNA .

Preparation Methods

The synthesis of 7-Chlorokynurenic acid sodium salt involves several steps. The starting material, 7-chloro-4-hydroxyquinoline-2-carboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction conditions typically involve dissolving the acid in water, adding sodium hydroxide, and then evaporating the solvent to obtain the solid sodium salt . Industrial production methods may involve similar steps but on a larger scale with more controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

7-Chlorokynurenic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.

    Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.

    Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the original compound.

Comparison with Similar Compounds

The glycine/NMDA receptor antagonist class includes structural analogs of kynurenic acid and other synthetic agents. Below is a comparative analysis of 7-Cl-KYNA sodium salt with key analogs and competitors:

Structural Analogs

5,7-Dichlorokynurenic Acid (5,7-Cl₂-KYNA)

  • Structure : Adds a second chlorine atom at position 5 compared to 7-Cl-KYNA.
  • Potency : Higher in vitro affinity for the glycine site due to enhanced halogenation.
  • BBB Penetration : Even lower than 7-Cl-KYNA; relies on precursor 4,6-dichlorokynurenine (4,6-Cl₂-KYN), which has a 4-fold lower transporter affinity than 4-Cl-KYN .
  • Therapeutic Use: Limited by inefficient brain delivery despite superior potency .

Kynurenic Acid (KYNA)

  • Structure : Parent compound lacking halogen substitutions.
  • Potency : Weaker glycine site antagonist (IC₅₀ >10 μM vs. 0.56 μM for 7-Cl-KYNA) .
  • BBB Penetration : Similar limitations but serves as a baseline for halogenated derivatives .

Competitive Glycine Site Antagonists

ACEA 1021 (Licostinel)

  • Structure: Non-kynurenate synthetic agent.
  • Potency : Comparable glycine site antagonism (IC₅₀ ~0.1–1 μM) but with better solubility .

HA-966

  • Mechanism : Partial glycine agonist with neuroprotective effects in stroke models.
  • Selectivity : Less specific than 7-Cl-KYNA, modulating dopamine release at high concentrations .

NMDA Receptor Antagonists Targeting Other Sites

D-APV (Competitive Glutamate Site Antagonist)

  • Mechanism : Blocks glutamate binding, causing broader NMDA receptor inhibition.
  • Drawbacks : Higher risk of psychotomimetic side effects compared to glycine site antagonists .

MK-801 (Non-competitive Channel Blocker)

  • Potency : High but associated with severe adverse effects (e.g., hallucinations), limiting clinical use .

Comparative Data Table

Compound Target Site IC₅₀/Ki (μM) BBB Penetration Prodrug Required Clinical Status
7-Cl-KYNA sodium salt Glycine (NMDA) 0.56 Poor (via 4-Cl-KYN) Yes Preclinical/Phase 2 (failed)
5,7-Cl₂-KYNA Glycine (NMDA) 0.2–0.3* Very poor Yes (4,6-Cl₂-KYN) Preclinical
ACEA 1021 Glycine (NMDA) 0.1–1 Moderate No Phase 3 (ineffective)
HA-966 Glycine (NMDA) 10–50 Moderate No Preclinical
D-APV Glutamate (NMDA) 5–10 Moderate No Research tool

*Estimated from structural extrapolation.

Key Research Findings

  • Selectivity : 7-Cl-KYNA sodium salt exhibits >100-fold selectivity for the glycine site over other NMDA receptor domains, minimizing off-target effects .
  • Prodrug Efficacy : 4-Cl-KYN achieves brain 7-Cl-KYNA concentrations 5–10× higher than systemic administration, enhancing therapeutic specificity .
  • Clinical Limitations : Despite promising preclinical data, 4-Cl-KYN failed in Phase 2 trials for depression, possibly due to insufficient target engagement or compensatory mechanisms .
  • Metabolic Effects : 7-Cl-KYNA dose-dependently inhibits glucose production via DVC NR1 antagonism (EC₅₀ ~5 μM), suggesting roles in metabolic disorders .

Biological Activity

7-Chlorokynurenic acid sodium salt (7-Cl-KYNA) is a sodium salt derivative of 7-chlorokynurenic acid, recognized primarily for its role as a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. This compound has garnered attention in neuroscience due to its potential therapeutic applications in various neurological disorders, including schizophrenia, neurodegenerative diseases, and excitotoxicity-related conditions.

7-Cl-KYNA acts by inhibiting the NMDA receptor, which is critical for synaptic plasticity and memory function. It selectively antagonizes the glycine site of the NMDA receptor, thereby reducing the receptor's activity when glycine is present. This modulation is crucial because excessive NMDA receptor activation can lead to excitotoxicity, contributing to neuronal damage in various pathological conditions.

  • Binding Affinity : The compound has a significantly higher affinity for the glycine binding site (IC50 = 0.56 µM) compared to other recognition sites on the NMDA receptor (e.g., N-methyl-D-aspartate IC50 = 169 µM) .

Pharmacological Effects

The pharmacological profile of 7-Cl-KYNA includes:

  • Inhibition of Glutamate Transport : It serves as a potent competitive inhibitor of L-glutamate transport into synaptic vesicles, which may contribute to its neuroprotective effects .
  • Neuroprotective Properties : Research indicates that 7-Cl-KYNA can protect neurons from excitotoxic damage, making it a candidate for treating conditions like ischemic injury and neurodegeneration .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of 7-Cl-KYNA:

  • Behavioral Studies in Rodents : In behavioral assays involving rats, 7-Cl-KYNA demonstrated significant effects on neurochemical pathways associated with anxiety and depression, suggesting its potential as an antidepressant or anxiolytic agent .
  • Clinical Implications : A study highlighted its efficacy in reducing symptoms related to L-DOPA-induced dyskinesias in Parkinson's disease models, indicating its role in managing motor symptoms associated with dopaminergic therapies .
  • Transport Mechanisms : Research has characterized the interaction of 7-Cl-KYNA with various drug transporters, revealing that it is taken up by organic anion transporters (OATs), which are critical for its distribution and elimination from the body .

Data Table: Summary of Key Research Findings

StudyFocusFindings
Kemp et al. (1988)NMDA Receptor ModulationDemonstrated selective antagonism at the glycine site; high affinity for glycine binding .
Bartlett et al. (1998)Neurochemical ActionsShowed behavioral changes in rats consistent with decreased excitatory neurotransmission .
Jun Kyu et al. (2021)Calcium ResponsesInvestigated projection-dependent heterogeneity in cerebellar granule cells influenced by 7-Cl-KYNA .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 7-Chlorokynurenic acid sodium salt as an NMDA receptor antagonist?

  • Answer : this compound selectively antagonizes the glycine-binding site (GlyB) of NMDA receptors, a subtype of ionotropic glutamate receptors. By competitively inhibiting glycine co-agonist binding (Ki = 0.59 μM; IC₅₀ = 0.56 μM), it prevents receptor activation, thereby blocking Ca²⁺ influx and downstream excitotoxic signaling . For experimental validation, use electrophysiological assays (e.g., whole-cell patch-clamp) with glycine (1–10 μM) and NMDA (200 μM) to quantify inhibition kinetics .

Q. What are the recommended storage and handling protocols for this compound?

  • Answer : The compound is provided as a water-soluble solid (>99% purity) and should be stored in sealed vials at -20°C for long-term stability. Prior to use, equilibrate at room temperature for ≥1 hour. For in vitro studies, dissolve in distilled water to achieve mM/mL concentrations. Avoid freeze-thaw cycles to maintain integrity over a 12-month shelf life .

Q. How does this compound compare to other NMDA receptor antagonists like MK-801 or DCKA?

  • Answer : Unlike non-competitive antagonists (e.g., MK-801, which blocks the ion channel pore), 7-Chlorokynurenic acid targets the glycine modulatory site, offering subtype specificity and reduced off-target effects. Compared to 5,7-DCKA, it exhibits higher selectivity for GlyB (Ki = 0.59 μM vs. 5,7-DCKA’s Ki = ~1.2 μM). Validate specificity using competitive binding assays with radiolabeled glycine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different experimental models?

  • Answer : Discrepancies in IC₅₀ values (e.g., 0.56 μM in cell-free assays vs. 3–10 μM in whole-cell studies) arise from differences in glycine concentrations, receptor subunit composition, and assay conditions. Standardize experiments by:

  • Using saturating glycine (1 μM) to isolate GlyB antagonism.
  • Controlling pH (7.4) and temperature (22–25°C) to stabilize receptor kinetics.
  • Including positive controls (e.g., 5,7-DCKA) to calibrate inhibition curves .

Q. What methodological strategies optimize in vivo delivery of this compound for CNS studies?

  • Answer : The compound’s poor blood-brain barrier (BBB) permeability limits direct administration. Use its prodrug, 4-chlorokynurenine (4-Cl-KYN), which is transported via the large neutral amino acid transporter (LAT1) and enzymatically converted to 7-Chlorokynurenic acid in situ. Validate brain uptake using HPLC or LC-MS to quantify metabolite levels in cerebrospinal fluid .

Q. How can researchers design experiments to differentiate between presynaptic and postsynaptic effects of 7-Chlorokynurenic acid?

  • Answer :

  • Presynaptic assay : Measure glutamate release from synaptosomes using fluorometric quantification (e.g., FM1-43 dye) in the presence of 7-Chlorokynurenic acid (10–100 μM).
  • Postsynaptic assay : Use hippocampal slice electrophysiology to record NMDA-evoked excitatory postsynaptic currents (EPSCs) before/after drug application.
  • Control : Co-apply glycine (10 μM) to confirm GlyB-specific effects .

Q. What are the implications of 7-Chlorokynurenic acid’s pH-dependent solubility for in vivo pharmacokinetics?

  • Answer : The sodium salt formulation enhances aqueous solubility at physiological pH (7.4), but precipitation may occur in acidic environments (e.g., stomach lumen). For systemic administration, use intraperitoneal (IP) or intravenous (IV) routes with buffered saline (pH 7.2–7.5). Monitor plasma stability via UV-Vis spectroscopy (λ = 280 nm) .

Q. Key Considerations for Experimental Design

  • Dose-Response Curves : Use 7-Chlorokynurenic acid at 0.1–100 μM in vitro; adjust for in vivo models based on prodrug conversion efficiency .
  • Artifact Mitigation : Include vehicle controls (e.g., saline) to account for sodium ion interference in electrophysiology .
  • Ethical Compliance : Adhere to institutional guidelines for CNS studies, particularly when probing excitotoxicity or pain pathways .

Properties

IUPAC Name

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYIORLNGNLEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.